6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a chlorine atom at the 6th position and a phenyl group at the 1st position of the tetrahydroisoquinoline ring system makes this compound particularly interesting for medicinal chemistry research .
Preparation Methods
The synthesis of 6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . For industrial production, the reaction conditions are optimized to ensure high yield and purity. This often involves the use of specific catalysts and controlled reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurodegenerative diseases and other medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives such as:
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the chlorine atom, which may result in different biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups instead of a chlorine atom, leading to variations in chemical reactivity and biological effects.
The presence of the chlorine atom in this compound makes it unique, potentially enhancing its reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C15H14ClN |
---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
6-chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H14ClN/c16-13-6-7-14-12(10-13)8-9-17-15(14)11-4-2-1-3-5-11/h1-7,10,15,17H,8-9H2 |
InChI Key |
PVQUZKPQNVDNHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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